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Isoamyl butyrate - 106-27-4

Isoamyl butyrate

Catalog Number: EVT-305554
CAS Number: 106-27-4
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoamyl butyrate, also known as isopentyl butyrate, is an organic compound and an ester. [] It is naturally found in various fruits, particularly bananas, and contributes to their characteristic aroma. [, ] Its primary role in scientific research stems from its strong, fruity odor, often described as reminiscent of pears or bananas. [, , , ] This characteristic makes it a valuable component in flavor and fragrance research.

Future Directions
  • Biocatalytic Synthesis: Further research on optimizing the enzymatic synthesis of Isoamyl butyrate using immobilized lipases could lead to more sustainable and efficient production methods. [, , ]
  • Novel Catalyst Development: Exploration of new and more efficient catalysts for the esterification reaction, focusing on environmentally friendly options, remains a relevant research area. [, , , , , , , , , , , , , , ]

Butyric acid

Relevance: Butyric acid is a key reactant in the synthesis of isoamyl butyrate. Several papers in the provided literature explore different catalysts and reaction conditions for the esterification of butyric acid with isoamyl alcohol to produce isoamyl butyrate. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Isoamyl alcohol

Isoamyl acetate

Relevance: Isoamyl acetate is structurally similar to isoamyl butyrate, sharing the same alcohol component (isoamyl alcohol) but differing in the acid component. This highlights the role of different carboxylic acids in generating diverse fruity aromas. [, , , ]

Ethyl butyrate

Relevance: Ethyl butyrate is structurally related to isoamyl butyrate, sharing the same acid component (butyric acid) but differing in the alcohol component. This compound illustrates the impact of different alcohol groups on the resulting fruity aroma profile. [, , , ]

Butyl butyrate

Relevance: Butyl butyrate, along with other butyrate esters like ethyl butyrate, is structurally similar to isoamyl butyrate. These similarities in structure contribute to their shared fruity aroma profiles. [, ]

Hexyl butyrate

Relevance: Similar to butyl butyrate and ethyl butyrate, hexyl butyrate belongs to the butyrate ester family and shares structural similarities with isoamyl butyrate. [, ]

Isoamyl propionate

Relevance: Isoamyl propionate is another example of an ester structurally similar to isoamyl butyrate, sharing the isoamyl alcohol component but differing in the acid component (propionic acid in this case). []

Isoamyl octanoate

Relevance: Similar to isoamyl propionate, isoamyl octanoate is structurally related to isoamyl butyrate, differing only in the length of the fatty acid chain. []

Isobutyl butyrate

Relevance: Isobutyl butyrate is another ester related to isoamyl butyrate, sharing the butyrate component but differing in the alcohol portion of the molecule. []

Benzyl acetate

Relevance: While structurally different from isoamyl butyrate, benzyl acetate serves as a point of comparison as a flavoring agent and a volatile compound found in fruits. Its presence in research on fruit juice adulteration highlights the diverse range of aromatic compounds found in natural products. []

Source

Isoamyl butyrate can be derived from natural sources, particularly from the fermentation of certain fruits or as a byproduct in the production of alcoholic beverages. It can also be synthesized in laboratory conditions using various catalytic methods.

Classification
  • Chemical Class: Ester
  • IUPAC Name: 3-methylbutyl butanoate
  • Molecular Formula: C₇H₁₄O₂
  • CAS Number: 105-54-4
Synthesis Analysis

Methods

Isoamyl butyrate can be synthesized through several methods, primarily focusing on enzymatic and chemical approaches. The enzymatic synthesis is preferred for its specificity and mild reaction conditions.

  1. Enzymatic Synthesis:
    • Catalysts: Lipases such as Lipozyme TL IM and Rhizomorph miehei lipase are commonly used.
    • Conditions: The reaction typically occurs in non-aqueous solvents like hexane at temperatures ranging from 30°C to 50°C. Various parameters, including alcohol-to-acid molar ratios and enzyme concentrations, are optimized to enhance yield.
    • Techniques: Response Surface Methodology (RSM) is often employed to determine optimal conditions for maximum ester yield .
  2. Chemical Synthesis:
    • This method involves direct esterification between isoamyl alcohol and butyric acid, often requiring higher temperatures and the presence of acid catalysts.

Technical Details

The enzymatic synthesis process has been optimized using factorial designs to evaluate the effects of various parameters on yield. For instance, a study found that a temperature of 30°C with a shaking rate of 180 rpm yielded optimal results under specific enzyme concentrations and substrate ratios .

Molecular Structure Analysis

Structure

Isoamyl butyrate consists of a butyric acid moiety attached to an isoamyl alcohol moiety. Its structural formula can be represented as follows:

C7H14O2 3 methylbutyl butanoate \text{C}_7\text{H}_{14}\text{O}_2\quad \text{ 3 methylbutyl butanoate }

Data

  • Molecular Weight: 130.19 g/mol
  • Boiling Point: Approximately 164°C
  • Density: About 0.87 g/cm³ at 20°C
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing isoamyl butyrate is the esterification reaction:

Isoamyl Alcohol+Butyric AcidIsoamyl Butyrate+Water\text{Isoamyl Alcohol}+\text{Butyric Acid}\rightarrow \text{Isoamyl Butyrate}+\text{Water}

Technical Details

Mechanism of Action

The mechanism involves the nucleophilic attack of the hydroxyl group of isoamyl alcohol on the carbonyl carbon of butyric acid, facilitated by the enzyme's active site. This process results in the formation of a tetrahedral intermediate, which subsequently collapses to release isoamyl butyrate and regenerate the enzyme.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity, resembling pears
  • Solubility: Slightly soluble in water; soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Isoamyl butyrate is relatively stable under normal conditions but can undergo hydrolysis in the presence of water.
  • Stability: It should be stored in a cool, dry place away from light to maintain its properties.
Applications

Isoamyl butyrate finds extensive use in various industries:

  1. Food Industry: Used as a flavoring agent in candies, beverages, and baked goods.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Utilized in studies related to flavor chemistry and sensory analysis.
Introduction to Isoamyl Butyrate

Chemical Identity and Structural Properties of Isoamyl Butyrate

Isoamyl butyrate, systematically named 3-methylbutyl butanoate, possesses the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its structure features a branched five-carbon alcohol moiety (3-methylbutanol) esterified with the four-carbon linear carboxylic acid butyric acid (butanoic acid). This molecular configuration creates an asymmetric ester with distinct physicochemical behaviors. The compound typically presents as a colorless to pale yellow mobile liquid with high volatility and limited aqueous solubility (0.5 g/L at 25°C), though it demonstrates excellent miscibility with alcohols, essential oils, and most organic solvents [2] [6] [7].

The ester functional group dominates the molecule's reactivity and spectroscopic properties, with the carbonyl group (C=O) exhibiting characteristic infrared absorption at approximately 1735–1745 cm⁻¹. Nuclear magnetic resonance spectroscopy reveals distinct signals: the methylene group adjacent to oxygen (CH₂OC=O) resonates near δ 4.05 ppm, while the branched methyl groups of the isoamyl component appear as a doublet around δ 0.95 ppm. Gas chromatography-mass spectrometry analysis shows a molecular ion peak at m/z 158, with characteristic fragment ions at m/z 71 [CH₃(CH₂)₂C=O⁺] and m/z 57 [(CH₃)₂CHCH₂⁺] arising from cleavage adjacent to the ester oxygen [5] [9].

Table 1: Fundamental Physicochemical Properties of Isoamyl Butyrate

PropertyValueMeasurement Conditions
Molecular FormulaC₉H₁₈O₂-
Molecular Weight158.24 g/mol-
Boiling Point179–185°C(lit.)
Melting Point-73°C-
Density0.862–0.864 g/mL25°C (lit.)
Refractive Index1.409–1.41420°C
Vapor Pressure1.1 hPa20°C
Flash Point58°C (136°F)Closed cup
Dielectric Constant3.9–4.020°C
LogP (Octanol-Water)3.9922.4°C
Water Solubility184.7 mg/L20°C

The branched alkyl chain in the alcohol segment significantly influences the compound's physical behavior compared to straight-chain analogs. This branching lowers both melting point (-73°C) and boiling point (179–185°C) relative to linear pentyl butyrate isomers, while simultaneously reducing crystalline packing efficiency. The molecular flexibility afforded by the ester linkage and methyl branching contributes to lower viscosity and surface tension (25.57 dyn/cm at 20°C), enhancing its diffusion properties in both solution and vapor phases [2] [6] [10]. The hydrophobic nature (logP 3.99) ensures minimal water interaction but excellent solubility in lipid matrices, a critical factor for flavor release in complex food systems. The vapor density (5.45 relative to air) indicates that evaporated compound will concentrate in lower atmospheric regions, enhancing its olfactory detectability in applications [2] [6].

Natural Occurrence and Industrial Significance

Natural Distribution

Isoamyl butyrate occurs naturally as a secondary metabolite in numerous plant species and fermentation processes, typically contributing to the characteristic aroma profiles of fruits. It is biochemically synthesized through enzymatic esterification reactions catalyzed by alcohol acyltransferases during fruit ripening and fermentation. The compound has been identified as a volatile constituent in banana (Musa spp.), particularly concentrated in the peel and pulp during the climacteric phase. Analytical studies have also confirmed its presence in apple, apricot, melon, mango, guava, strawberry, and passion fruit, where it contributes to the green-fruity top notes of these aromas [5] [8] [9].

Beyond fresh fruits, isoamyl butyrate emerges during fermentation and processing stages in various alcoholic beverages. It constitutes part of the ester profile in wines (particularly young, fruity varieties), grape brandy, bourbon whiskey, rum, cider, and plum wine. In distilled spirits, it forms through yeast-mediated esterification during fermentation and can further develop during barrel aging. The compound also appears in fermented dairy products, notably in certain cheeses where microbial activity generates volatile esters. Additional natural sources include the essential oils of Eucalyptus macarthuri, Roman chamomile flowers, mastic gum, and surprisingly, coconut oil, where it occurs in trace amounts but contributes to the overall nutty-fruity background [5] [8] [9].

Industrial Production and Economic Role

Industrial production predominantly employs chemical synthesis via Fischer esterification, where isoamyl alcohol reacts with butyric acid under acidic catalysis (typically sulfuric acid or p-toluenesulfonic acid) at elevated temperatures. The reaction mixture undergoes neutralization, washing, and fractional distillation to achieve purities exceeding 98–100% (GC grade). More recently, enzymatic synthesis using immobilized lipases (e.g., from Rhizopus species) has gained commercial traction, offering advantages in specificity, reduced energy consumption, and avoidance of acidic waste streams. These biocatalytic processes typically achieve yields >90% under optimized conditions (40–50°C, solvent-free systems) and are increasingly employed for "natural" classification under regulatory frameworks [2] [10].

The compound holds significant commercial status as a high-demand flavor and fragrance chemical with global production volumes estimated in thousands of metric tons annually. Its industrial significance stems from several key attributes: (1) potency at low concentrations (ppm levels), (2) cost-effectiveness compared to natural extracts, (3) stability under processing conditions (pH, temperature), and (4) regulatory acceptance as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA 2060) and Food and Drug Administration (21 CFR 172.515). Market pricing varies by purity and sourcing, with natural grades commanding premium values ($245/kg for 1kg quantities) versus synthetic equivalents ($76.5/kg), reflecting both production costs and regulatory distinctions between "natural" and "synthetic" classifications in consumer products [2] [7] [10].

Table 2: Industrial Applications of Isoamyl Butyrate Across Sectors

Industry SectorPrimary FunctionExample ApplicationsTypical Use Level
Food & BeverageFlavor enhancerFruit candies, baked goods, ice cream, imitation rum, beverages50–550 ppm (chewing gum)
Fragrance & PerfumeryTop-note modifierPerfumes, colognes, body sprays, soaps0.1–5% in concentrate
Cosmetics & ToiletriesAromatic agentLotions, shampoos, conditioners, scrubs0.01–0.5%
Industrial ChemistrySolvent/PlasticizerPolymer processing, specialty coatingsVariable (technical grade)
Research & AnalysisAnalytical standardGas chromatography reference, sensory studiesN/A

The versatility of isoamyl butyrate extends to specialized industrial functions beyond flavor and fragrance. It serves as a solvent for cellulose acetate and natural resins, a plasticizer in polymer formulations to improve flexibility, and a reference standard in analytical chemistry due to its well-characterized chromatographic behavior. In synthetic organic chemistry, it functions as a protecting group for carboxylic acids or as a mild solvent for reactions requiring non-polar media [3] [7].

Historical Context in Flavor and Fragrance Applications

The history of isoamyl butyrate parallels the broader development of ester chemistry in the late 19th and early 20th centuries. Initial identification likely occurred during investigations into fusel oil—a byproduct of ethanol fermentation containing higher alcohols including isoamyl alcohol. Early 20th-century chemists recognized that esterification of these fusel oil components could convert harsh-smelling byproducts into valuable flavor compounds. The earliest industrial production probably employed direct esterification of fusel oil-derived isoamyl alcohol with butyric acid (itself often sourced from butter distillate or hydrolysis of dairy byproducts) [4] [10].

Properties

CAS Number

106-27-4

Product Name

Isoamyl butyrate

IUPAC Name

3-methylbutyl butanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PQLMXFQTAMDXIZ-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC(C)C

Solubility

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water
1ml in 4ml 70% ethanol (in ethanol)

Synonyms

isopentyl butanoate

Canonical SMILES

CCCC(=O)OCCC(C)C

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